3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one
Overview
Description
This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the amino group (NH2) and the phenyl group (C6H5) suggests that this compound could have properties similar to those of aniline derivatives .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or reduction reactions . For instance, 1,2,4-triazole derivatives can be synthesized by condensing the methyl benzoate and methyl salicylate with various substituents .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray diffraction, Hirshfeld surface analysis, and Density Functional Theory (DFT) . These techniques can provide insights into the solid-state crystal structure of the compound, intermolecular interactions within the crystal structures, and the compound’s chemical reactivity properties .Chemical Reactions Analysis
The chemical reactions of this compound could be similar to those of other indole derivatives and aniline derivatives. For example, 1,2,4-triazoles have been shown to have comprehensive bioactivities, including antibacterial, antifungal, and antitumor activities .Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-aminophenyl)imino-5-chloro-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-8-1-6-12-11(7-8)13(14(19)18-12)17-10-4-2-9(16)3-5-10/h1-7H,16H2,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAKFJMOJORULQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=C2C3=C(C=CC(=C3)Cl)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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